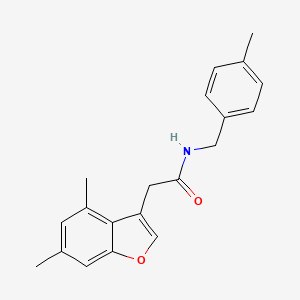

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide

Beschreibung

2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with methyl groups at positions 4 and 6, coupled with a 4-methylbenzylamine moiety.

Eigenschaften

Molekularformel |

C20H21NO2 |

|---|---|

Molekulargewicht |

307.4 g/mol |

IUPAC-Name |

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[(4-methylphenyl)methyl]acetamide |

InChI |

InChI=1S/C20H21NO2/c1-13-4-6-16(7-5-13)11-21-19(22)10-17-12-23-18-9-14(2)8-15(3)20(17)18/h4-9,12H,10-11H2,1-3H3,(H,21,22) |

InChI-Schlüssel |

GZFKPKQDCIGKBF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2=COC3=CC(=CC(=C32)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(4-Methylbenzyl)acetamid umfasst in der Regel die folgenden Schritte:

Bildung des Benzofuran-Kerns: Der Benzofuran-Kern kann durch eine Cyclisierungsreaktion geeigneter Vorläufer, wie z. B. 2-Hydroxybenzaldehyd-Derivate, unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung von Dimethylgruppen: Die Dimethylgruppen können durch Alkylierungsreaktionen unter Verwendung von Methylierungsmitteln wie Methyliodid in Gegenwart einer Base eingeführt werden.

Acetamidbildung: Die Acetamidgruppe kann durch Reaktion des Benzofuran-Derivats mit Essigsäureanhydrid oder Acetylchlorid gebildet werden.

Anlagerung der Methylbenzylgruppe:

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute, Reinheit und Wirtschaftlichkeit. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und Automatisierung beinhalten, um eine konstante Qualität zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Benzofuran-Kern oder den Methylgruppen, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsreaktionen könnten die Acetamidgruppe als Ziel haben und sie unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid in ein Amin umwandeln.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere am Benzofuran-Kern oder der Methylbenzylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.

Substitution: Halogenierungsmittel, Nukleophile wie Amine oder Thiole und Elektrophile wie Alkylhalogenide.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate des Benzofuran-Kerns oder der Methylgruppen.

Reduktion: Amine oder reduzierte Derivate der Acetamidgruppe.

Substitution: Substituierte Benzofuran-Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(4-Methylbenzyl)acetamid hängt von seiner spezifischen biologischen oder chemischen Aktivität ab. Im Allgemeinen kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren interagieren und deren Funktion durch Bindung oder chemische Modifikation modulieren. Zu den beteiligten Pfaden könnten Signaltransduktion, Stoffwechselprozesse oder die Regulation der Genexpression gehören.

Wirkmechanismus

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

The benzofuran core distinguishes this compound from other acetamide derivatives. For example:

- This analog is used in screening libraries, suggesting its relevance in early-stage drug discovery .

- Benzothiazole-Based Analogs: Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP 3 348 550A1) replace the benzofuran with a benzothiazole ring. Benzothiazoles are known for enhanced metabolic stability and affinity for kinase targets, highlighting how heterocycle choice impacts biological activity .

Substituent Effects on Physicochemical Properties

- 4-Bromophenyl Derivatives: The crystal structure of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide (Acta Cryst. E69) reveals that bulky halogen substituents (Br, F) influence molecular packing via C–H···O/F interactions, increasing melting points (423–425 K) compared to non-halogenated analogs. The dihedral angle between aromatic rings (66.4°) suggests conformational rigidity, which may affect bioavailability .

- Methyl vs. Trifluoromethyl Groups : The 4-methylbenzyl group in the target compound provides moderate lipophilicity, whereas trifluoromethyl groups (e.g., in EP 3 348 550A1 derivatives) enhance electronegativity and metabolic resistance, critical for CNS-targeting drugs .

Biologische Aktivität

2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide is a compound that has garnered interest due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 271.34 g/mol. The structure comprises a benzofuran moiety linked to an acetamide group, which may influence its biological activity.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, studies have shown that certain benzofuran derivatives have minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL against E. coli and S. aureus .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.78 | E. coli |

| Compound B | 3.12 | S. aureus |

| Compound C | 2.00 | MRSA |

Anticancer Activity

The anticancer potential of benzofuran derivatives is notable, with several studies highlighting their ability to inhibit cancer cell proliferation. For instance, compounds derived from benzofuran structures have shown promising results in inhibiting cell growth in various cancer types, including leukemia and lung cancer .

In one study, a benzofuran derivative demonstrated an inhibition rate of 80.92% against non-small cell lung cancer cells at a concentration of 10 μM . The structure-activity relationship suggests that modifications at specific positions on the benzofuran ring can enhance anticancer efficacy.

Study on Antimicrobial Activity

A series of benzofuran derivatives were synthesized and evaluated for their antimicrobial properties against M. tuberculosis and other pathogens. The results indicated that the presence of hydroxyl groups at specific positions significantly increased their antimicrobial potency .

Study on Anticancer Effects

In another investigation focusing on the anticancer effects of benzofuran derivatives, researchers synthesized various compounds and tested them against multiple cancer cell lines. The study found that introducing substituents at the C-2 position of the benzofuran ring markedly affected cytotoxicity and selectivity towards cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.